Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)-
Overview
Description
Preparation Methods
The synthesis of SR-271425 involves the preparation of N-[[1-[[2-(Diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methylformamide . The compound is typically synthesized through a series of organic reactions, including the formation of thioxanthone derivatives and subsequent functional group modifications. The industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SR-271425 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SR-271425 has been extensively studied for its antitumor properties. It has shown efficacy against a variety of solid tumors and leukemias in preclinical models . The compound is being investigated for its potential use in clinical trials for cancer treatment. Additionally, SR-271425 is used in research to study DNA interactions and the mechanisms of cytotoxicity in cancer cells .
Mechanism of Action
SR-271425 exerts its effects by interacting with DNA, leading to cytotoxicity in cancer cells . The compound inhibits bacterial DNA gyrase and topoisomerase II, which are essential enzymes for DNA replication and cell division . By inhibiting these enzymes, SR-271425 disrupts the DNA replication process, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA gyrase and topoisomerase II, which are critical for maintaining DNA integrity .
Comparison with Similar Compounds
SR-271425 is unique compared to other thioxanthone derivatives due to its broad-spectrum antitumor activity and its ability to inhibit both bacterial DNA gyrase and topoisomerase II . Similar compounds include:
WIN 33377: Another thioxanthone derivative with antitumor activity.
BCN 326862: A related compound with similar DNA-interacting properties.
These compounds share structural similarities but differ in their specific mechanisms of action and efficacy profiles.
Properties
CAS No. |
155990-20-8 |
---|---|
Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide |
InChI |
InChI=1S/C22H27N3O3S/c1-4-25(5-2)11-10-24-18-8-6-15(13-23-14-26)22-20(18)21(27)17-12-16(28-3)7-9-19(17)29-22/h6-9,12,14,24H,4-5,10-11,13H2,1-3H3,(H,23,26) |
InChI Key |
GWLFIMOOGVXSMZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
155990-20-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR 271425; SR271425; SR-271425; SW-71425; SW-271425; WIN 71425. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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